Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Beschreibung
Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 4-fluorophenyl group at position 1, a benzylpiperazine substituent at position 4, and an ethyl carboxylate ester at position 2.
Eigenschaften
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-2-32-24(31)23-21(16-22(30)29(26-23)20-10-8-19(25)9-11-20)28-14-12-27(13-15-28)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOHOZZWDRZKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 921990-43-4) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is C27H28FN3O3, with a molecular weight of 461.53 g/mol. It features a dihydropyridazine ring that is crucial for its biological activity. The presence of the piperazine moiety and the fluorophenyl group also contributes to its pharmacological properties.
Biological Activity Overview
Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown various biological activities, particularly in the following areas:
1. Antimicrobial Activity
- Studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antibacterial properties against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
2. Anticancer Potential
- Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been tested against human neuroblastoma cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.
3. Neuropharmacological Effects
- The benzylpiperazine structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This raises the possibility of its use in treating neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be influenced by modifications to its chemical structure:
| Substituent | Effect on Activity |
|---|---|
| Fluorine substitution | Increases lipophilicity and receptor binding affinity |
| Piperazine modification | Alters selectivity for different receptor subtypes |
| Dihydropyridazine ring | Essential for maintaining biological activity |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate were tested against various cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity significantly compared to the parent compound .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related dihydropyridazine compounds revealed that they exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the importance of the piperazine moiety in enhancing the compound's efficacy .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Key Observations:
Position 4: The benzylpiperazine group in the target compound provides a bulky, basic substituent, which may improve solubility and receptor binding compared to smaller groups like methyl (12b–12g) or sulfur-containing substituents (e.g., butylsulfanyl in ).
Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 12c) show lower yields (40–52%), while electron-donating groups (e.g., methoxy in 12e) achieve higher yields (81–95%) .
Melting Points: Polar substituents (e.g., hydroxyl in 12d) correlate with higher melting points (220–223°C), whereas nonpolar groups (e.g., methyl in 12b) result in lower melting points (109–110°C) .
Research Findings and Functional Implications
Pharmacokinetic Considerations
- Lipophilicity : The 4-fluorophenyl group and benzylpiperazine likely increase logP compared to analogues with hydroxyl or methoxy groups, improving blood-brain barrier penetration.
Structural Advantages Over Analogues
- Sulfur-containing derivatives (e.g., ) may exhibit lower solubility but higher membrane permeability, depending on the application.
Vorbereitungsmethoden
One-Pot Cyclocondensation and Substitution
Microwave-assisted synthesis reduces reaction time from hours to minutes. Combining 4-fluorophenylhydrazine, ethyl 3-oxohexanoate, and 4-benzylpiperazine in a single vessel under microwave irradiation (100°C, 300 W) yields the target compound in 60% yield.
Solid-Phase Synthesis
Immobilizing the pyridazinone core on Wang resin enables stepwise substitution and esterification, facilitating high-throughput production.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Stepwise | 75 | 24 | 98 |
| Microwave-Assisted | 60 | 2 | 95 |
| Solid-Phase | 55 | 48 | 90 |
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
